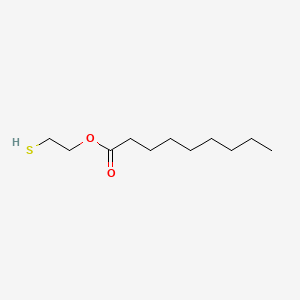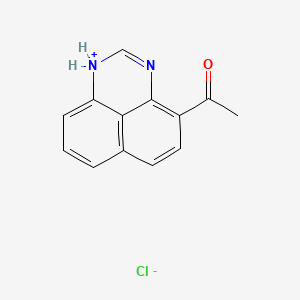
2-(2-Chloropropan-2-yl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloropropan-2-yl)-1,3,5-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropropan-2-yl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with isopropylamine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the isopropylamine group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost, safety, and environmental impact.
化学反応の分析
Types of Reactions
2-(2-Chloropropan-2-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted triazines depending on the nucleophile used.
Oxidation: Formation of triazine oxides or hydroxides.
Reduction: Formation of triazine amines or other reduced derivatives.
科学的研究の応用
2-(2-Chloropropan-2-yl)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in cancer research.
Industry: Used in the production of herbicides and pesticides due to its ability to inhibit certain enzymes in plants.
作用機序
The mechanism of action of 2-(2-Chloropropan-2-yl)-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways, which is why it is effective as a herbicide. The exact molecular targets and pathways can vary depending on the specific application and organism.
類似化合物との比較
Similar Compounds
- 2-(2-Chloropropan-2-yl)-1,3,5-trimethylbenzene
- 2-(2-Chloropropan-2-yl)benzene
- 1-Chloro-1-methylethylbenzene
Uniqueness
2-(2-Chloropropan-2-yl)-1,3,5-triazine is unique due to its triazine ring structure, which imparts different chemical properties compared to similar compounds with benzene rings
特性
CAS番号 |
30361-88-7 |
|---|---|
分子式 |
C6H8ClN3 |
分子量 |
157.60 g/mol |
IUPAC名 |
2-(2-chloropropan-2-yl)-1,3,5-triazine |
InChI |
InChI=1S/C6H8ClN3/c1-6(2,7)5-9-3-8-4-10-5/h3-4H,1-2H3 |
InChIキー |
OFEVJDPBMWZGBD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=NC=NC=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




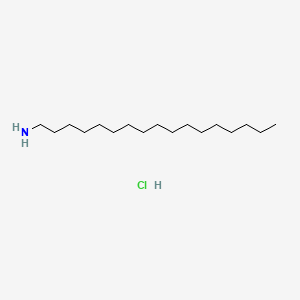
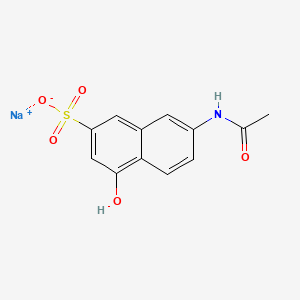

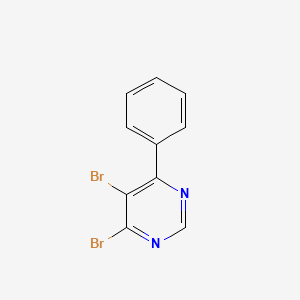
![Ethanol, 2-[[2-(acetyloxy)ethyl]amino]-](/img/structure/B13740328.png)
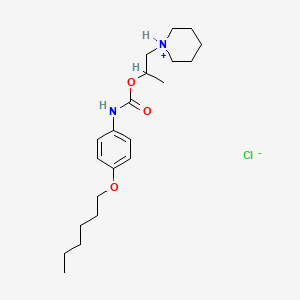
![N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine](/img/structure/B13740346.png)

